- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

97760-97-9 structure
Nombre del producto:4-Iodo-2-trifluoromethylaniline
Número CAS:97760-97-9
MF:C7H5F3IN
Megavatios:287.02098441124
MDL:MFCD04972657
CID:803622
PubChem ID:3289432
4-Iodo-2-trifluoromethylaniline Propiedades químicas y físicas
Nombre e identificación
-
- 2-Amino-5-iodobenzotrifluoride
- 4-iodo-2-(trifluoromethyl)aniline
- 4-iodo-2-trifluoromethyl-aniline
- 4-Iodo-2-trifluoroMethylaniline
- 4-iodo-2-trifluoromethylphenylamine
- Benzenamine, 4-iodo-2-(trifluoromethyl)-
- PubChem2772
- MAJKZNONEQIIGP-UHFFFAOYSA-N
- 2-(Trifluoromethyl)-4-iodoaniline
- SBB051746
- 4-Iodo-2-trifluoromethyl-phenylamine
- 4-iodo-2-(trifluoromethyl)phenylamine
- 4-iodo-2-(trifluoromethyl)ben
- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)
- MFCD04972657
- SCHEMBL786516
- SB82334
- AC-26140
- DTXSID40391101
- AKOS000111256
- SY024083
- CS-0041150
- PS-7183
- EN300-339400
- 97760-97-9
- 4-Iodo-2-trifluoromethylaniline
-
- MDL: MFCD04972657
- Renchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
- Clave inchi: MAJKZNONEQIIGP-UHFFFAOYSA-N
- Sonrisas: FC(C1C(N)=CC=C(I)C=1)(F)F
Atributos calculados
- Calidad precisa: 286.94200
- Masa isotópica única: 286.942
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 159
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 26
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.948
- Punto de fusión: No data available
- Punto de ebullición: 262 ºC
- Punto de inflamación: 112 ºC
- índice de refracción: 1.57
- PSA: 26.02000
- Logp: 3.47340
- Presión de vapor: No data available
4-Iodo-2-trifluoromethylaniline Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Irritant
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S26; S36/37/39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R20/21/22
- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better
- Nivel de peligro:IRRITANT
4-Iodo-2-trifluoromethylaniline Datos Aduaneros
- Código HS:2921420090
- Datos Aduaneros:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Iodo-2-trifluoromethylaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A013033537-250mg |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 250mg |
$499.20 | 2023-08-31 | |
Enamine | EN300-339400-0.5g |
4-iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95.0% | 0.5g |
$465.0 | 2025-03-18 | |
Enamine | EN300-339400-0.25g |
4-iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95.0% | 0.25g |
$447.0 | 2025-03-18 | |
TRC | I724785-250mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 250mg |
$75.00 | 2023-05-18 | ||
Apollo Scientific | PC2012-1g |
2-Amino-5-iodobenzotrifluoride |
97760-97-9 | 97% | 1g |
£15.00 | 2025-02-21 | |
eNovation Chemicals LLC | K89870-1g |
2-Amino-5-iodobenzotrifluoride |
97760-97-9 | 97% | 1g |
$130 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 98% | 20g |
455.0CNY | 2021-08-04 | |
TRC | I724785-500mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 500mg |
$87.00 | 2023-05-18 | ||
Chemenu | CM118469-25g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95+% | 25g |
$54 | 2024-07-18 | |
Alichem | A013033537-1g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 1g |
$1519.80 | 2023-08-31 |
4-Iodo-2-trifluoromethylaniline Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
Referencia
- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's ReagentChina, 2018, 20(13), 3732-3735,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Referencia
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
Referencia
- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivativesZhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Referencia
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Referencia
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Referencia
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C
Referencia
- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in AnilinesChemistrySelect, 2020, 5(39), 12148-12150,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Referencia
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Referencia
- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilinesTetrahedron Letters, 2017, 58(41), 3939-3941,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesChemCatChem, 2018, 10(5), 965-970,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C
Referencia
- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesChemCatChem, 2018, 10(5), 965-970,
4-Iodo-2-trifluoromethylaniline Raw materials
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- 1,1-Diphenylethylene
- SILVER, (TRIFLUOROMETHYL)-
- Sodium Triflinate
- Togni’s Reagent
- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide
- Trifluoroiodomethane
- N-(4-Iodophenyl)-2-pyridinecarboxamide
- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
- trimethyl(trifluoromethyl)silane
- N-Bromosuccinimide
- Butylated hydroxytoluene
- 4-Iodoaniline
4-Iodo-2-trifluoromethylaniline Preparation Products
4-Iodo-2-trifluoromethylaniline Literatura relevante
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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